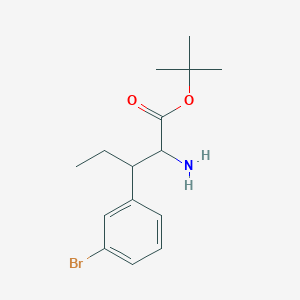
(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other substances and any catalysts that may be involved .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be included .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine”:
Antimicrobial Agents
(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine: has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects .
Anticancer Research
This compound has been investigated for its anticancer properties. It can induce apoptosis in cancer cells by interfering with their DNA replication processes. Studies have shown that it can effectively reduce the proliferation of cancer cells in vitro, making it a promising candidate for further development in cancer therapy .
Nonlinear Optical (NLO) Materials
(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine: is also explored in the field of nonlinear optics. Its unique electronic structure allows it to exhibit significant second and third-order nonlinear optical properties. This makes it useful in the development of advanced photonic devices, such as optical switches and modulators .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand that can form stable complexes with various metal ions. These complexes have been studied for their catalytic properties and potential applications in industrial processes. The ability to form such complexes expands its utility in synthetic chemistry .
Environmental Chemistry
The compound has applications in environmental chemistry, particularly in the detection and removal of heavy metals from water. Its structure allows it to bind with metal ions, facilitating their removal from contaminated water sources. This makes it a valuable tool in environmental remediation efforts .
Medicinal Chemistry
In medicinal chemistry, (Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine is studied for its potential as a drug candidate. Its ability to interact with various biological targets makes it a versatile compound for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in different medical applications .
Organic Synthesis
This compound is used as an intermediate in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, leading to the synthesis of more complex molecules. This makes it a valuable building block in the synthesis of pharmaceuticals and other organic compounds .
Wirkmechanismus
If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, or its effect on a biological system.
Safety and Hazards
Eigenschaften
IUPAC Name |
(4Z)-2-methyl-4-[(4-nitrophenyl)hydrazinylidene]quinazolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-10-17-14-5-3-2-4-13(14)15(20(10)16)19-18-11-6-8-12(9-7-11)21(22)23/h2-9,18H,16H2,1H3/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRYHSFCAHRPTK-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=NNC3=CC=C(C=C3)[N+](=O)[O-])N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2690238.png)
![methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2690239.png)
![methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2690241.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)
![N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2690245.png)





![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)